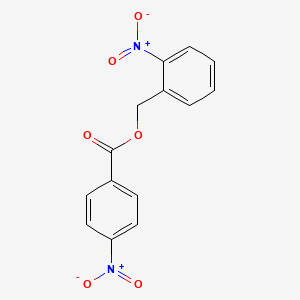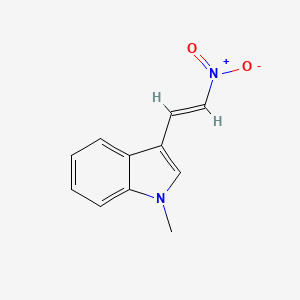
(2-Nitrophenyl)methyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Nitrophenyl)methyl 4-nitrobenzoate is an organic compound that features both nitro and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitrophenyl)methyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with (2-nitrophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production.
Chemical Reactions Analysis
Types of Reactions
(2-Nitrophenyl)methyl 4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and (2-nitrophenyl)methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Ammonia or amines for amide formation, and water or alcohols for hydrolysis.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Reduction: (2-Aminophenyl)methyl 4-aminobenzoate.
Substitution: Corresponding amides or alcohols.
Hydrolysis: 4-Nitrobenzoic acid and (2-nitrophenyl)methanol.
Scientific Research Applications
(2-Nitrophenyl)methyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes due to its functional groups.
Medicine: Investigated for its potential pharmacological properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Nitrophenyl)methyl 4-nitrobenzoate largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro groups are reduced to amines, which can then participate in further biochemical interactions. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can then interact with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-nitrobenzoate: Similar structure but lacks the additional nitro group on the phenyl ring.
Ethyl 4-nitrobenzoate: Similar ester functionality but with an ethyl group instead of a (2-nitrophenyl)methyl group.
(2-Nitrophenyl)methyl benzoate: Similar structure but without the nitro group on the benzoate moiety.
Uniqueness
(2-Nitrophenyl)methyl 4-nitrobenzoate is unique due to the presence of both nitro groups and the ester functionality, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H10N2O6 |
|---|---|
Molecular Weight |
302.24 g/mol |
IUPAC Name |
(2-nitrophenyl)methyl 4-nitrobenzoate |
InChI |
InChI=1S/C14H10N2O6/c17-14(10-5-7-12(8-6-10)15(18)19)22-9-11-3-1-2-4-13(11)16(20)21/h1-8H,9H2 |
InChI Key |
AODUYICRUVHNGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Diethylamino)phenyl]-N-{(Z)-1-[5-(8-quinolylsulfanyl)-2-furyl]methylidene}amine](/img/structure/B11107447.png)
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B11107459.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]acetohydrazide](/img/structure/B11107461.png)

![2-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}benzamide](/img/structure/B11107470.png)
![N-(dibenzo[b,d]furan-3-yl)-N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B11107474.png)
methyl}-1,3,5-triphenylpentane-1,5-dione](/img/structure/B11107476.png)
![N-(4-Methylphenyl)-N-({N'-[(E)-[3-(thietan-3-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11107483.png)
![N-({N'-[(1E)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11107486.png)
![N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B11107489.png)
![4-chloro-3-{[(2-methylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B11107508.png)
![N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(5-chloro-2-methoxyphenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11107515.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11107522.png)
![(5E)-5-benzylidene-3-{[(3-bromophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11107530.png)
